5-Hydroxynicotinaldehyde

描述

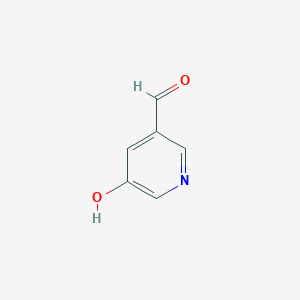

. It is a derivative of nicotinic acid (niacin) and features a hydroxyl group (-OH) attached to the pyridine ring at the 5-position

准备方法

Synthetic Routes and Reaction Conditions: 5-Hydroxynicotinaldehyde can be synthesized through several methods, including the oxidation of 3-pyridinecarbinol or the reduction of 3-pyridinecarboxylic acid. One common synthetic route involves the oxidation of 3-pyridinecarbinol using oxidizing agents such as chromic acid (H2CrO4) or potassium permanganate (KMnO4) under acidic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using more efficient catalysts and optimized reaction conditions to achieve higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions: 5-Hydroxynicotinaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under specific conditions.

Major Products Formed:

Oxidation: The oxidation of this compound can yield 3-pyridinecarboxylic acid (nicotinic acid).

Reduction: Reduction reactions can produce 3-pyridinecarbinol.

Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

5-Hydroxynicotinaldehyde has the molecular formula CHNO and is classified as an aromatic heterocyclic compound. Its structure features a hydroxyl group (-OH) attached to the 5-position of the pyridine ring, which enhances its reactivity and solubility in various solvents. The compound is recognized for its ability to participate in various chemical reactions, making it a valuable intermediate in synthetic organic chemistry.

Biochemical Applications

-

Enzyme Inhibition :

- 5-HNA has been studied for its inhibitory effects on certain enzymes, particularly those involved in metabolic pathways. Research indicates that it may inhibit enzymes related to the metabolism of nicotine and other alkaloids, potentially serving as a therapeutic agent in nicotine addiction treatment .

- Antioxidant Properties :

- Bioconversion Studies :

Pharmaceutical Applications

- Drug Development :

- Antimicrobial Activity :

Synthetic Chemistry Applications

- Catalytic Reactions :

- Synthesis of Heterocycles :

Case Studies

作用机制

The mechanism by which 5-Hydroxynicotinaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing its normal function. The exact molecular targets and pathways can vary depending on the specific application and biological system under study.

相似化合物的比较

Nicotinic acid (niacin)

3-Pyridinecarboxylic acid

3-Pyridinecarbinol

生物活性

5-Hydroxynicotinaldehyde is a pyridine derivative that has garnered attention for its diverse biological activities. This compound, characterized by the presence of a hydroxyl group and an aldehyde functional group, exhibits various pharmacological properties, including antioxidant, anti-inflammatory, and potential anticancer effects. This article presents a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is a member of the nicotinic acid derivatives, with the molecular formula . Its structure consists of a pyridine ring with a hydroxyl group at position 5 and an aldehyde group at position 1. This unique arrangement contributes to its reactivity and biological interactions.

Biological Activities

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. These properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. A study found that the compound effectively reduced oxidative damage in cellular models, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.

2. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This modulation suggests its potential application in treating inflammatory diseases .

3. Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. In cell line studies, it has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was observed in various cancer cell lines, including breast and prostate cancer cells .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Antioxidant Mechanism : The hydroxyl group in the compound plays a crucial role in its electron-donating ability, allowing it to neutralize reactive oxygen species (ROS).

- Inflammatory Pathway Modulation : By inhibiting NF-κB signaling pathways, this compound reduces the expression of inflammatory mediators.

- Cancer Cell Apoptosis : The compound activates intrinsic apoptotic pathways via mitochondrial depolarization and cytochrome c release.

Data Table: Summary of Biological Activities

Case Studies

- Oxidative Stress Reduction : A study conducted on neuronal cells treated with this compound showed a significant decrease in markers of oxidative stress compared to control groups. This reduction correlated with enhanced cell viability under stress conditions.

- Inflammation in Animal Models : In vivo experiments using murine models demonstrated that administration of this compound significantly reduced inflammation markers after lipopolysaccharide (LPS) challenge, indicating its potential as an anti-inflammatory agent .

- Cancer Cell Line Studies : Research involving breast cancer cell lines revealed that treatment with this compound led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed significant changes in cell cycle progression .

常见问题

Q. What are the established synthetic routes for 5-Hydroxynicotinaldehyde, and how do reaction conditions influence yield and purity?

Basic Research Focus

The synthesis of this compound typically involves functional group transformations on nicotinic acid derivatives or regioselective hydroxylation of nicotinaldehyde precursors. Key steps include:

- Aldehyde Protection : Use of protecting groups (e.g., acetals) to prevent unwanted side reactions during hydroxylation .

- Oxidation/Reduction : Controlled oxidation of 5-hydroxynicotinic acid derivatives or reduction of nitro groups, monitored via TLC or HPLC .

- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to isolate the product.

Yield optimization requires precise control of temperature, pH, and catalyst loading (e.g., Pd/C for hydrogenation). Impurities often arise from over-oxidation or incomplete deprotection, necessitating NMR and mass spectrometry for validation .

Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR, IR) for this compound?

Advanced Research Focus

Discrepancies in spectral data may stem from tautomerism, solvent effects, or residual impurities. Methodological approaches include:

- Tautomeric Analysis : Compare H NMR spectra in deuterated DMSO vs. CDCl₃ to identify enol-keto equilibria .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks to rule out co-eluting contaminants .

- Cross-Validation : Align observed IR carbonyl stretches (1650–1700 cm⁻¹) with computational simulations (DFT/B3LYP) .

Document all experimental conditions (solvent, temperature, concentration) to enable replication and reduce ambiguity .

Q. What are the best practices for characterizing the stability of this compound under varying storage conditions?

Basic Research Focus

Stability studies should include:

- Accelerated Degradation Tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis) over 4–12 weeks .

- Analytical Monitoring : Use HPLC with UV detection (λ = 270 nm) to track decomposition products.

- Storage Recommendations : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation and hygroscopic degradation .

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic addition reactions?

Advanced Research Focus

Density Functional Theory (DFT) calculations provide insights into:

- Electrophilicity : Calculate Fukui indices to identify reactive sites (e.g., aldehyde carbon vs. hydroxyl group) .

- Transition State Modeling : Simulate energy barriers for nucleophilic attacks (e.g., Grignard reagents) using Gaussian or ORCA software.

- Solvent Effects : Incorporate PCM models to predict solvation energies in polar aprotic solvents (e.g., DMF) .

Validate predictions with experimental kinetic data (e.g., rate constants from UV-Vis kinetics) .

Q. What experimental strategies mitigate interference from this compound’s tautomeric forms in biological assays?

Advanced Research Focus

Tautomerism can alter binding affinities in enzyme inhibition studies. Solutions include:

- pH Control : Buffer assays at physiological pH (7.4) to stabilize the dominant tautomer .

- Isotopic Labeling : Synthesize deuterated analogs to "lock" specific tautomers for NMR-based binding studies .

- Crystallography : Co-crystallize the compound with target proteins to resolve tautomeric states in binding pockets .

Q. How should researchers design a systematic review to analyze conflicting bioactivity data for this compound?

Methodological Guidance

Follow PRISMA guidelines :

Search Strategy : Use Boolean operators in PubMed/Scopus (e.g., "this compound AND (bioactivity OR cytotoxicity)").

Inclusion/Exclusion Criteria : Prioritize peer-reviewed studies with raw spectral data and dose-response curves .

Risk of Bias Assessment : Evaluate studies for incomplete reporting (e.g., missing IC₅₀ error margins) using Cochrane tools .

Meta-Analysis : Apply random-effects models to reconcile variability in assay conditions (e.g., cell lines, incubation times) .

Q. What are the ethical considerations in replicating studies involving this compound?

Advanced Research Focus

- Data Transparency : Share raw NMR/MS files via repositories (e.g., Zenodo) to facilitate verification .

- Reagent Sourcing : Document supplier lot numbers and purity certificates to address batch-to-batch variability .

- Negative Results : Publish unsuccessful synthesis attempts to prevent redundant efforts, adhering to NIH preclinical guidelines .

属性

IUPAC Name |

5-hydroxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-4-5-1-6(9)3-7-2-5/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCXPBAARDWGRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677246 | |

| Record name | 5-Hydroxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060804-48-9 | |

| Record name | 5-Hydroxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxynicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。